molecular formula C19H19N3O6 B2731258 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide CAS No. 898430-91-6

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide

Cat. No.: B2731258
CAS No.: 898430-91-6
M. Wt: 385.376
InChI Key: AGNCGWICBBSCQC-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide ( 898430-91-6) is a chemical compound with a molecular formula of C19H19N3O6 and a molecular weight of 385.4 g/mol . This nitrobenzamide derivative is designed for research applications and is not for human or animal consumption. Compounds with similar structural motifs, such as benzamide and nitroaryl groups, are frequently investigated in medicinal chemistry for their potential to interact with various biological targets . The presence of a pyrrolidinone core and dimethoxyphenyl moiety suggests potential for central nervous system (CNS) activity and interaction with G protein-coupled receptors (GPCRs), which are a major family of drug targets . Researchers may explore this molecule as a key intermediate or building block in the synthesis of more complex bioactive molecules, or as a tool compound in pharmacological studies to probe signal transduction pathways . This product is strictly For Research Use Only.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-27-16-8-7-15(10-17(16)28-2)21-11-13(9-18(21)23)20-19(24)12-3-5-14(6-4-12)22(25)26/h3-8,10,13H,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNCGWICBBSCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Core: The pyrrolidinone ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the pyrrolidinone core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the intermediate with 4-nitrobenzoyl chloride under basic conditions, typically using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitrobenzamide moiety can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidinone ring provides a rigid scaffold that enhances binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Structural Features References
Target: N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide 3,4-Dimethoxyphenyl, 4-nitrobenzamide C₂₀H₁₉N₃O₅ (hyp.) ~373.39 (calc.) Electron-rich aryl (methoxy) + electron-deficient benzamide (nitro). N/A
N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide 3,4-Dimethoxyphenyl, 4-(piperidinylsulfonyl)benzamide C₂₅H₂₉N₃O₆S ~523.58 (calc.) Sulfonyl group introduces polarity; piperidine enhances steric bulk.
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide 3,4-Dimethylphenyl, 4-methyl-3-nitrobenzamide C₂₀H₂₁N₃O₄ 367.40 Methyl groups reduce polarity; meta-nitro may alter electronic effects vs. para-nitro.
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide Fluorophenyl-pyrido-pyrimidinone, 4-methyl-3-nitrobenzamide C₂₃H₁₇FN₆O₄ (hyp.) ~468.42 (calc.) Fluorine enhances metabolic stability; pyrido-pyrimidinone core diversifies heterocyclic interactions.

Key Comparative Observations

Substituent Effects on Polarity and Solubility

  • The target compound’s 3,4-dimethoxyphenyl group increases hydrophilicity compared to the 3,4-dimethylphenyl group in , where methyl groups reduce polarity. Methoxy groups may enhance aqueous solubility, critical for bioavailability.
  • The 4-(piperidinylsulfonyl)benzamide substituent in introduces a highly polar sulfonyl group, likely improving solubility but increasing molecular weight (~523 vs. ~373 g/mol for the target).

Electronic and Steric Modifications Nitro Group Positioning: The target’s para-nitro group on benzamide creates a stronger electron-withdrawing effect compared to the meta-nitro in . This could influence binding affinity in enzyme-inhibitor interactions.

Pharmacokinetic Implications The fluorine atom in may reduce metabolic degradation by blocking cytochrome P450 oxidation, a common strategy in drug design.

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrrolidine ring, a nitrobenzamide moiety, and methoxy substituents. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21_{21}H24_{24}N2_{2}O4_{4}
Molecular Weight368.43 g/mol
InChI KeyFSRGLHOVADNORK-MRXNPFEDSA-N
LogP2.3307
Polar Surface Area55.982 Ų

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, influencing its absorption and distribution in biological systems.

Antimicrobial Activity

Nitro-containing compounds have been widely studied for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind covalently to DNA, leading to cell death. Studies indicate that compounds similar to this compound may also exhibit significant antimicrobial effects against various pathogens through similar mechanisms .

Anti-inflammatory Activity

Research highlights the anti-inflammatory potential of nitrobenzamide derivatives. These compounds can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-1β. The presence of the nitro group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antitumoral Activity

The antitumoral properties of nitro compounds are particularly noteworthy. The hypoxic conditions often present in tumor tissues make them susceptible to nitro-containing prodrugs. This compound has shown promise in inhibiting cancer cell proliferation, potentially through mechanisms involving DNA damage and apoptosis induction .

The biological activity of this compound can be attributed to several key mechanisms:

  • Redox Reactions : The nitro group participates in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
  • Enzyme Inhibition : The pyrrolidine ring allows for interactions with various enzymes and receptors, modulating their activity.
  • Covalent Binding : Reactive intermediates formed from the reduction of the nitro group can covalently bind to biomolecules such as proteins and nucleic acids, disrupting normal cellular functions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitrobenzamide derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into an antibiotic agent.

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound effectively inhibited iNOS and COX-2 expression in macrophages stimulated with lipopolysaccharides (LPS). This inhibition correlated with reduced production of pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.

Study 3: Antitumoral Properties

Research on cancer cell lines revealed that this compound induced apoptosis through ROS generation and DNA damage pathways. The compound showed enhanced cytotoxicity in hypoxic conditions typical of tumor microenvironments.

Q & A

Q. What are the typical synthetic routes for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide, and which parameters critically influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Condensation of 3,4-dimethoxyphenylamine with a pyrrolidinone precursor.
  • Subsequent coupling with 4-nitrobenzoyl chloride under anhydrous conditions .
    Critical parameters:
ParameterImpactOptimal Conditions
SolventPolarity affects reaction kineticsDimethylformamide (DMF) or dichloromethane (DCM)
CatalystAccelerates amide bond formationTriethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
TemperatureHigher temps may degrade nitro groups0–25°C for nitrobenzamide coupling

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (δ 3.7–3.9 ppm), pyrrolidinone carbonyl (δ ~170 ppm in ¹³C), and nitrobenzamide protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 415.35 (calculated) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. How can researchers initially assess the biological activity of this compound?

  • Methodological Answer :
  • In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging structural analogs with known activity .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthesis efficiency?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent, catalyst ratio, temperature) .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real-time .
  • Scale-up challenges : Address solubility issues by switching from DCM to THF/water biphasic systems for larger batches .

Q. What strategies resolve structural ambiguities when characterization data (e.g., NMR, elemental analysis) are conflicting?

  • Methodological Answer :
  • X-ray crystallography : Determine absolute configuration using single-crystal XRD (e.g., analog data in ).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Elemental analysis cross-validation : Address discrepancies (e.g., C/H/N ratios) via combustion analysis paired with high-resolution MS .

Q. What methodologies elucidate the interaction mechanisms between this compound and biological targets?

  • Methodological Answer :
  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to kinase active sites, guided by analog structures .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for target proteins .
  • Metabolomics profiling : Track downstream pathway alterations via LC-MS in treated cell lines to infer mechanism .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across cell lines or assays?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 μM) to identify EC50/IC50 trends .
  • Off-target screening : Use proteome-wide affinity chromatography to identify unintended interactions .
  • Solubility correction : Account for DMSO vehicle effects by comparing activity in aqueous vs. organic solvent systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.